molecular formula C28H34N2O17 B12292345 Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

Cat. No.: B12292345
M. Wt: 670.6 g/mol
InChI Key: XHNMNLUMJHINIG-UHFFFAOYSA-N
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Description

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is a complex organic compound with significant applications in biochemical research. This compound is known for its role in studying enzymatic activities, particularly those involving sialidases (neuraminidases), which are enzymes that cleave sialic acids from glycoproteins and glycolipids .

Preparation Methods

The synthesis of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves multiple stepsThe reaction conditions often require the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol

Chemical Reactions Analysis

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Scientific Research Applications

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with sialidase enzymes. The compound acts as a substrate for these enzymes, allowing researchers to study the enzymatic cleavage of sialic acids. The p-nitrophenyl group serves as a chromogenic marker, enabling the detection and quantification of enzyme activity . The molecular targets include the active sites of sialidase enzymes, and the pathways involved are those related to the hydrolysis of sialic acids from glycoproteins and glycolipids .

Comparison with Similar Compounds

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester can be compared with other similar compounds, such as:

The uniqueness of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester lies in its multiple acetyl groups, which can influence its reactivity and interactions with enzymes, making it a versatile tool in biochemical research.

Properties

Molecular Formula

C28H34N2O17

Molecular Weight

670.6 g/mol

IUPAC Name

methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36)

InChI Key

XHNMNLUMJHINIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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